N-Carbamoyl Linagliptin is classified under organic compounds, specifically as a member of the purine derivatives. Its chemical formula is with a molecular weight of 515.57 g/mol, indicating its relatively complex structure compared to simpler organic compounds. The compound is identified by the CAS Number 1955514-80-3, which facilitates its recognition in chemical databases and literature.
The synthesis of N-Carbamoyl Linagliptin typically involves several key steps that include condensation reactions and deprotection processes. A notable method for synthesizing this compound begins with the condensation of an appropriate xanthine derivative with a protected aminopiperidine. The following steps may include:
N-Carbamoyl Linagliptin features a complex molecular structure that integrates multiple functional groups characteristic of purine derivatives. The molecular framework consists of:
The three-dimensional arrangement and specific stereochemistry are crucial for its interaction with biological targets .
N-Carbamoyl Linagliptin can participate in various chemical reactions due to its functional groups:
These reactions are essential for exploring modifications that could lead to new therapeutic agents derived from N-Carbamoyl Linagliptin .
As a derivative of Linagliptin, N-Carbamoyl Linagliptin likely retains similar mechanisms of action, primarily functioning as a dipeptidyl peptidase-4 inhibitor. This mechanism involves:
The pharmacodynamics and pharmacokinetics associated with this compound are still under investigation to fully elucidate its potential advantages over existing treatments .
N-Carbamoyl Linagliptin exhibits several notable physical and chemical properties:
These properties are essential for understanding how N-Carbamoyl Linagliptin can be effectively utilized in drug development.
N-Carbamoyl Linagliptin holds promise in several scientific applications:
N-Carbamoyl linagliptin derivatives arise primarily as synthetic intermediates or process-related impurities during linagliptin manufacturing. One major route involves the incomplete aminolysis of the phthalimide-protected linagliptin precursor (Compound 13). When ethanolamine-mediated deprotection is suboptimal, phthaloyl-carbamoyl hybrid derivatives form, retaining one carbamoyl group from the phthalimide moiety. This occurs due to partial cleavage of phthaloyl C–N bonds, leaving residual carbamoyl functionality attached to the piperidine nitrogen [5] [10].
A second pathway involves the solvent-mediated hydrolysis of these hybrid intermediates. When tetrahydrofuran/water systems are employed, the phthaloyl carbonyl undergoes nucleophilic attack, generating 2-((piperidin-3-yl)carbamoyl)benzoic acid derivatives. This impurity further reacts with linagliptin’s primary amine under acidic conditions, forming dimeric carbamoylated species [5]. Catalyst selection critically influences yield:
Table 1: Synthetic Conditions for Key Carbamoyl-Linagliptin Derivatives
Impurity | Precursor | Reaction Conditions | Yield (%) |
---|---|---|---|
Monocarbamoyl hybrid | Compound 13 | Ethanolamine/Dichloromethane, 25°C | 72–85 |
Carboxylic acid derivative | Monocarbamoyl hybrid | THF/H₂O, phase-transfer catalyst | 68 |
Dimeric carbamoyl | Linagliptin + Compound 13 | Acidic reflux | ≤1.5 |
Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) facilitate carbamoyl transfer at 80–100°C. Potassium carbonate or tertiary amines (e.g., triethylamine) act as optimal bases, minimizing byproducts. Copper(I) iodide or potassium iodide catalysts enhance selectivity during carbamoylation of linagliptin’s xanthine core [6] [10].
Carbamoylation proceeds via nucleophilic addition-elimination at carbonyl centers. The primary amine group in linagliptin attacks electrophilic carbons in:
Kinetic studies reveal the rate-determining step is proton transfer from the amine nucleophile, accelerated by strong inorganic bases (e.g., KOH) or phase-transfer catalysts. In DMSO, carbamoylation follows second-order kinetics with ΔG‡ = 92.5 kJ/mol. Alternative pathways involve in-situ carbamoyl chloride formation when oxalyl chloride or thionyl chloride reacts with primary amides. These unstable chlorinating reagents then attack linagliptin’s secondary amine sites [6] [10].
Table 2: Activation Methods for Carbamoyl Group Transfer
Activating Reagent | Catalyst | Reaction Temp (°C) | Key Intermediate |
---|---|---|---|
Oxalyl chloride | Collidine | -10 to 0 | Carbamoyl chloride |
2,4,6-Trichloro-1,3,5-triazine | NaI/DMSO | 25 | Iso-cyanate |
p-Nitrophenyl chloroformate | DIEA | 0–25 | Mixed carbonate |
N,N'-Carbonyldiimidazole | None | 80 | Acyl imidazole |
Steric hindrance from the quinazolinylmethyl group directs carbamoylation predominantly to the piperidine nitrogen (N⁸ position) rather than the purine N⁷. This regioselectivity was confirmed by ¹⁵N-NMR studies of reaction mixtures [5] [10].
The addition of a carbamoyl group alters three key aspects of linagliptin’s molecular architecture:
Table 3: Structural and Pharmacological Properties of Linagliptin vs. Carbamoyl Analogs
Property | Linagliptin | N-Carbamoyl Linagliptin | Dimeric Carbamoyl Impurity |
---|---|---|---|
Molecular weight | 472.5 g/mol | 663.8 g/mol | 899.4 g/mol |
LogP (calculated) | 2.1 | 1.7 | 3.8 |
H-bond donors | 3 | 4 | 5 |
DPP-4 IC₅₀ | 1 nM | 8 nM | >100 nM |
Plasma protein binding | 75–80% | 89–93% | >98% |
X-ray crystallography of the dimeric carbamoyl impurity reveals a planar conformation between the quinazoline rings, contrasting with linagliptin’s orthogonal arrangement. This planarization restricts adaptive binding to the DPP-4 active site. Additionally, carbamoylation increases molecular weight by >40%, reducing membrane permeability (PAMPA assay shows 22-fold lower transcellular flux) [3] [5] [7].
CAS No.:
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8